3-Hydroxy-C4-HSL

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

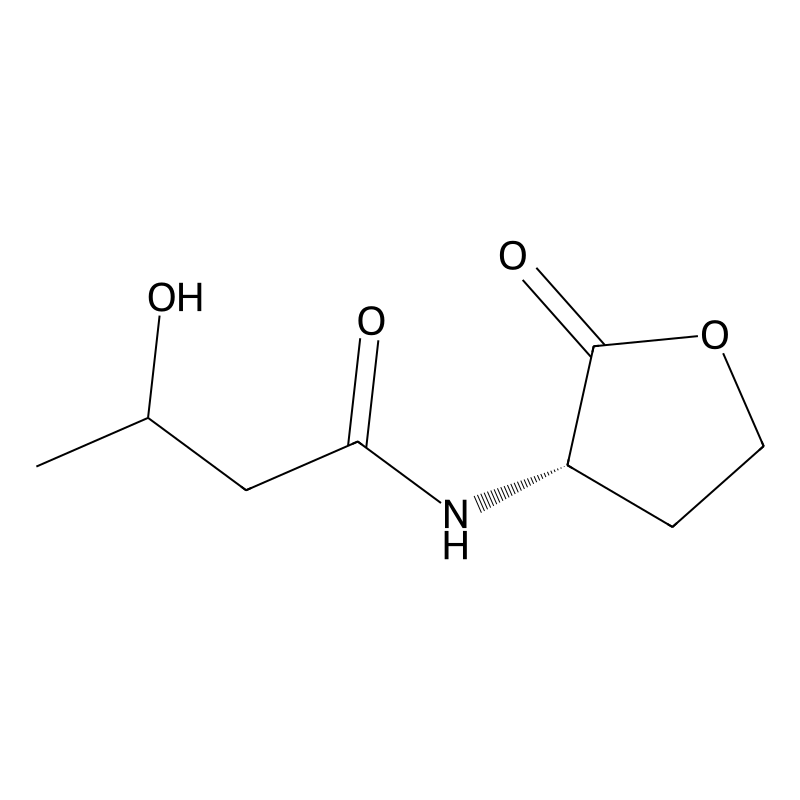

3-Hydroxy-C4-HSL, also known as N-3-hydroxybutanoyl-L-homoserine lactone, 3OH-C4-HSL, N-(3-hydroxybutanoyl)-L-Homoserine lactone, and Vibrio harveyi autoinducer (HBHL) [], is a signaling molecule involved in a cell-to-cell communication process called quorum sensing [].

Quorum Sensing and 3-Hydroxy-C4-HSL

Quorum sensing allows bacteria to monitor their population density. As the bacterial population grows, they release 3-Hydroxy-C4-HSL into the surrounding environment. Once a certain threshold concentration of 3-Hydroxy-C4-HSL is reached, all the bacteria within that environment can detect it. This detection triggers a coordinated change in gene expression in the entire bacterial population [].

Research Applications of 3-Hydroxy-C4-HSL

Scientists use 3-Hydroxy-C4-HSL in various research applications to study quorum sensing and its role in bacterial behavior. Here are some specific examples:

Understanding Bacterial Virulence

Researchers use 3-Hydroxy-C4-HSL to investigate how bacteria regulate the expression of genes involved in virulence factors. By manipulating 3-Hydroxy-C4-HSL levels, scientists can gain insights into how bacteria decide to switch on or off their pathogenic potential [].

Developing Anti-virulence Strategies

Since 3-Hydroxy-C4-HSL plays a crucial role in coordinating bacterial virulence, it is a potential target for developing anti-virulence therapies. Researchers can use 3-Hydroxy-C4-HSL as a tool to identify and test molecules that can disrupt quorum sensing, thereby reducing bacterial virulence [].

Studying Biofilm Formation

Biofilms are communities of bacteria encased in a self-produced extracellular matrix. Quorum sensing mediated by 3-Hydroxy-C4-HSL plays a role in biofilm formation in some bacterial species. Scientists can utilize 3-Hydroxy-C4-HSL to study the mechanisms by which bacteria regulate biofilm development.

3-Hydroxy-C4-Homoserine Lactone, also known as N-(3-hydroxybutanoyl)-L-homoserine lactone, is a signaling molecule belonging to the family of N-acyl homoserine lactones. This compound plays a crucial role in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. The molecular formula for 3-hydroxy-C4-homoserine lactone is C₈H₁₃NO₄, and it features a hydroxyl group at the third carbon of its acyl chain, distinguishing it from other similar compounds like C4-homoserine lactone .

3-Hydroxy-C4-HSL functions as a signaling molecule in quorum sensing. Bacteria produce and secrete 3-Hydroxy-C4-HSL at low cell densities. As the bacterial population grows, the concentration of 3-Hydroxy-C4-HSL in the surrounding environment increases. When a threshold concentration is reached, extracellular 3-Hydroxy-C4-HSL can diffuse into bacterial cells and bind to specific receptor proteins. This binding triggers a cascade of cellular events, leading to changes in gene expression and the coordinated regulation of various cellular processes.

For example, in some Vibrio species, 3-Hydroxy-C4-HSL is known to regulate bioluminescence, virulence factor production, and biofilm formation.

Future Research Directions

Research on 3-Hydroxy-C4-HSL and other HSLs is ongoing. Some potential areas of future investigation include:

- Elucidating the specific role of 3-Hydroxy-C4-HSL in different bacterial species.

- Understanding the interaction between 3-Hydroxy-C4-HSL and its target receptors.

- Developing strategies to manipulate quorum sensing pathways for therapeutic purposes.

- Oxidation: The hydroxyl group can be oxidized to form 3-oxo-C4-homoserine lactone, altering its signaling capabilities.

- Lactonization: This compound can also participate in lactonization reactions, which are key in the formation of cyclic esters from hydroxy acids.

- Hydrolysis: In aqueous environments, it may hydrolyze back to its constituent parts, affecting its biological activity.

As an autoinducer in quorum sensing, 3-hydroxy-C4-homoserine lactone is involved in regulating various physiological processes in bacteria. It has been shown to influence:

- Virulence Factor Production: In pathogens like Pseudomonas aeruginosa, this compound modulates the expression of virulence factors, enhancing the bacterium's ability to cause disease

Of N-Acyl Homoserine ..." class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC9654057/" rel="nofollow noopener" target="_blank"> .

- Modulation of Enzyme Activity: It can influence the activity of enzymes responsible for producing or degrading other signaling molecules.

The synthesis of 3-hydroxy-C4-homoserine lactone can be achieved through several methods:

- Biosynthetic Pathways: Bacteria synthesize this compound via enzymatic pathways involving acyl-HSL synthases. For instance, the enzyme RhlI from Pseudomonas aeruginosa is known to produce 3-hydroxy-C4-homoserine lactone from precursor molecules

3-Hydroxy-C4-homoserine lactone shares structural and functional similarities with other N-acyl homoserine lactones. Here are some notable comparisons:

Compound Name Molecular Formula Key Features 3-Oxo-C4-Homoserine Lactone C₈H₁₂N₁O₄ Contains a carbonyl group instead of hydroxyl 3-Hydroxy-C6-Homoserine Lactone C₁₀H₁₆N₁O₄ Longer acyl chain; influences different QS pathways 3-Oxo-C6-Homoserine Lactone C₁₀H₁₂N₁O₄ Similar to 3-hydroxy but with a carbonyl group N-(3-Hydroxyhexanoyl)-L-Homoserine Lactone C₁₀H₁₆N₁O₄ Another variant with a hexanoyl chain The uniqueness of 3-hydroxy-C4-homoserine lactone lies in its specific hydroxyl substitution at the fourth carbon, which influences its interaction with specific receptors and its role in bacterial communication compared to other variants

Enzymatic Synthesis via LuxM-Type AHL Synthases

LuxM-type acyl-homoserine lactone (AHL) synthases, such as AinS in Vibrio fischeri, are responsible for the production of 3-hydroxy-C4-HSL. These enzymes differ from LuxI-family synthases in their substrate recognition and catalytic mechanisms, yet they share a reliance on metabolic precursors derived from central biosynthesis pathways [4] [7].

Substrate Specificity of Acyltransferase Domains

The acyltransferase domain of LuxM-type enzymes exhibits a pronounced specificity for acyl-acyl carrier protein (acyl-ACP) substrates bearing 3-hydroxybutanoyl groups. Structural studies of acyl-ACP complexes reveal that the 3-hydroxy moiety stabilizes interactions with conserved residues in the enzyme’s binding pocket, ensuring precise selection of the four-carbon hydroxy-acyl chain [5] [4]. For instance, in Vibrio harveyi, the LuxM homolog preferentially binds 3-hydroxybutanoyl-ACP over non-hydroxylated or longer-chain acyl-ACPs, a selectivity attributed to hydrogen-bonding networks between the hydroxy group and active-site residues such as Ser-146 and Thr-189 [4] [5]. This specificity ensures that 3-hydroxy-C4-HSL synthesis is tightly coupled to fatty acid biosynthesis, where 3-hydroxybutanoyl intermediates are transiently generated during β-oxidation or polyhydroxybutyrate (PHB) metabolism [3] [5].

Co-factor Requirements and Metabolic Precursor Integration

The synthesis of 3-hydroxy-C4-HSL requires two primary substrates: S-adenosylmethionine (SAM) and 3-hydroxybutanoyl-ACP. SAM donates the homoserine lactone moiety through a nucleophilic attack mechanism, while the acyl group is transferred from 3-hydroxybutanoyl-ACP to the SAM-derived homoserine lactone intermediate [4] [7]. Kinetic analyses of AinS in Vibrio fischeri demonstrate a $$ k{\text{cat}}/Km $$ ratio of $$ 9.97 \times 10^2 \, \text{M}^{-1}\text{s}^{-1} $$ for 3-hydroxybutanoyl-ACP, underscoring the enzyme’s efficiency in utilizing this substrate [4]. The integration of these precursors links 3-hydroxy-C4-HSL production to cellular methionine pools (for SAM regeneration) and fatty acid biosynthesis fluxes, creating a metabolic checkpoint that aligns quorum signaling with nutrient availability [5] [7].

Genetic Regulation of 3-Hydroxy-C4-HSL Production

Transcriptional Control Mechanisms in Vibrio Species

In Vibrio harveyi and Vibrio anguillarum, the production of 3-hydroxy-C4-HSL is regulated by a hierarchical network of transcriptional activators and small regulatory RNAs (sRNAs). The LitR family of transcriptional regulators, including LuxR in Vibrio harveyi, directly binds to promoter regions of luxM-type synthase genes, activating their expression upon detection of threshold concentrations of 3-hydroxy-C4-HSL [3] [7]. For example, in Vibrio harveyi, LuxR forms a homodimer that recognizes a 20-bp palindromic sequence upstream of the luxM operon, with phosphorylation at Asp-64 modulating its DNA-binding affinity in response to cellular redox state [7] [3]. Concurrently, Qrr sRNAs post-transcriptionally repress luxR translation at low cell densities, ensuring that 3-hydroxy-C4-HSL synthesis is initiated only when population density reaches a critical threshold [7].

Cross-Regulation with Other AHL Synthesis Operons

3-Hydroxy-C4-HSL signaling intersects with parallel AHL systems to coordinate complex behaviors. In Vibrio harveyi, 3-hydroxy-C4-HSL produced by LuxM-type synthases synergizes with N-(3-oxodecanoyl)-L-homoserine lactone (ODHL) from LuxI-type VanI to regulate bioluminescence and metalloprotease production [2] [3]. This cross-regulation is mediated by shared components of the phosphorelay pathway, where the hybrid sensor kinase LuxN integrates signals from both AHLs to modulate phosphorylation of the LuxO response regulator [7] [3]. Furthermore, in Vibrio fischeri, 3-hydroxy-C4-HSL indirectly enhances the activity of the LuxI/LuxR system by stabilizing LuxR through LitR-mediated transcriptional activation, illustrating a conserved mechanism for signal amplification in mixed AHL environments [7] [4].

The molecular recognition of 3-Hydroxy-C4-HSL by the LuxN receptor represents a paradigmatic example of ligand-receptor specificity in bacterial quorum sensing systems. The LuxN receptor is a two-component hybrid histidine kinase containing nine transmembrane domains with its N-terminus located in the periplasm [1] [2]. This unique membrane architecture positions LuxN optimally to detect extracellular autoinducer molecules while maintaining connectivity to the cytoplasmic signaling machinery.

The binding interaction between 3-Hydroxy-C4-HSL and LuxN involves multiple molecular recognition elements that ensure exquisite specificity. The autoinducer molecule, with its molecular formula C8H13NO4 and molecular weight of 187.19 Da, contains both hydrophilic and hydrophobic regions that contribute to its binding affinity and specificity [3] [4]. The homoserine lactone ring serves as a conserved recognition motif that is essential for all acyl homoserine lactone-receptor interactions, while the acyl chain provides the species-specific recognition elements [5] [6].

Crystallographic and mutagenesis studies have revealed that LuxN employs a sophisticated molecular recognition system to distinguish 3-Hydroxy-C4-HSL from other acyl homoserine lactone variants. The receptor utilizes specific amino acid residues to interrogate different structural features of the ligand, creating a multi-tiered verification system that ensures accurate signal recognition [7] [8]. This specificity is crucial for maintaining the fidelity of cell-cell communication in complex microbial communities where multiple quorum sensing signals may be present simultaneously.

Structural Feature Specification Functional Importance Homoserine lactone ring γ-butyrolactone moiety Conserved recognition motif Acyl chain length 4 carbon atoms LuxN chain length filter C3 hydroxyl group R-configuration essential His210 hydrogen bonding Stereochemistry (R)-3-hydroxy critical Receptor activation specificity Molecular formula C8H13NO4 Autoinducer classification Molecular weight 187.19 Da Diffusion properties Binding affinity (EC50) ~9 nM (LuxN) Physiological concentration The binding affinity of 3-Hydroxy-C4-HSL for LuxN exhibits an EC50 of approximately 9 nM, indicating a high-affinity interaction that enables sensitive detection of autoinducer concentrations at physiologically relevant levels [7] [8]. This affinity is optimized to respond to the natural concentration ranges of 3-Hydroxy-C4-HSL produced by Vibrio harveyi populations, allowing for precise population density sensing and appropriate behavioral responses.

Conformational Changes in Histidine Kinase Domains

The binding of 3-Hydroxy-C4-HSL to LuxN triggers a cascade of conformational changes that ultimately modulate the kinase and phosphatase activities of the receptor. These structural transitions represent the molecular basis for signal transduction in the quorum sensing system and demonstrate the sophisticated mechanisms by which bacteria convert chemical signals into cellular responses.

Upon ligand binding, LuxN undergoes significant structural rearrangements that affect both the transmembrane and cytoplasmic domains of the protein. The conformational changes propagate from the periplasmic ligand-binding domain through the transmembrane region to the cytoplasmic histidine kinase domain, resulting in altered enzymatic activity [9] [10]. This allosteric mechanism ensures that the binding event is faithfully transmitted across the cell membrane to initiate appropriate downstream signaling.

The histidine kinase domain of LuxN contains conserved structural elements that are essential for catalytic function and regulatory control. The dimerization and histidine phosphotransfer domain undergoes helical bending and rotational movements that modulate the positioning of the catalytic histidine residue relative to adenosine triphosphate and the acceptor aspartate residue [9] [10]. These conformational changes directly impact the kinase-to-phosphatase activity ratio, which is the primary mechanism by which LuxN regulates downstream signaling.

At low cell density, in the absence of 3-Hydroxy-C4-HSL, LuxN adopts a conformation that favors kinase activity over phosphatase activity. The unliganded receptor exhibits high autophosphorylation rates and efficiently transfers phosphate groups to downstream components of the phosphorelay cascade [11] [12]. This kinase-active state promotes the phosphorylation of LuxU and subsequently LuxO, leading to the activation of genes associated with low cell density behaviors.

Conversely, at high cell density when 3-Hydroxy-C4-HSL concentrations are elevated, ligand binding induces conformational changes that favor phosphatase activity over kinase activity. The liganded receptor exhibits reduced autophosphorylation and enhanced dephosphorylation of downstream components [11] [12]. This phosphatase-active state promotes the dephosphorylation of LuxO, leading to the derepression of genes associated with high cell density behaviors including virulence factor expression.

The conformational transitions in LuxN demonstrate several key principles of histidine kinase function. First, the structural changes involve coordinated movements of multiple domains, including the dimerization domain, the catalytic domain, and the phosphorelay domain [9] [10]. Second, these movements are precisely regulated by the ligand-binding event, ensuring that conformational changes occur only in response to appropriate signals. Third, the magnitude and direction of conformational changes are optimized to produce the desired changes in enzymatic activity while maintaining protein stability and function.

Recent structural studies have revealed that the conformational changes in LuxN involve localized strain and unwinding at the end of the C-terminal helix of the histidine kinase domain. This destabilizes the inactive conformation and favors the formation of the active conformation, which is competent for autophosphorylation [9] [10]. The mechanism provides a molecular explanation for how ligand binding can dramatically alter the kinase-to-phosphatase activity ratio while maintaining the overall structural integrity of the receptor.

Specificity Determinants for Hydroxylated AHL Variants

The recognition of hydroxylated acyl homoserine lactone variants by LuxN involves highly specific molecular interactions that distinguish between closely related chemical structures. The receptor employs multiple specificity determinants to ensure accurate recognition of 3-Hydroxy-C4-HSL while excluding other acyl homoserine lactone variants that may be present in the cellular environment.

The most critical specificity determinant in LuxN is the His210 residue, which is responsible for recognizing the C3 hydroxyl group of 3-Hydroxy-C4-HSL [7] [8]. This histidine residue forms a hydrogen bond with the hydroxyl group in the R-configuration, providing both affinity and stereochemical specificity. The interaction is highly selective, as demonstrated by the fact that the S-enantiomer of 3-Hydroxy-C4-HSL is not recognized by wild-type LuxN, while 3-oxo-C4-HSL and unsubstituted C4-HSL show significantly reduced binding affinity.

Mutagenesis studies have revealed that alterations to His210 dramatically affect the specificity profile of LuxN. Substitution of His210 with glutamine or asparagine reduces the requirement for the C3 hydroxyl group, allowing the receptor to recognize 3-oxo-C4-HSL and unsubstituted C4-HSL with similar efficiency [7] [8]. Conversely, substitution with threonine or serine shifts the specificity toward unsubstituted acyl homoserine lactones, demonstrating that the identity of the residue at position 210 directly determines the C3 substitution preference.

The second major specificity determinant is the Leu166 residue, which controls the acyl chain length specificity of LuxN [7] [8]. This leucine residue is positioned within the hydrophobic binding pocket and serves as a molecular ruler to exclude acyl homoserine lactones with extended acyl chains. The Leu166 residue forms hydrophobic contacts with the acyl chain and prevents the binding of longer variants through steric exclusion mechanisms.

Specificity Determinant Location Function Mutagenesis Effect His210 Transmembrane helix 6 C3 hydroxyl recognition Altered C3 specificity Leu166 Transmembrane helix 5 Acyl chain length filter Extended chain binding Binding pocket geometry Transmembrane helices 4-7 Overall ligand accommodation Specificity changes Periplasmic loops Loops 2 and 3 Ligand accessibility Binding efficiency Mutagenesis of Leu166 to alanine dramatically alters the chain length specificity of LuxN, enabling the receptor to recognize acyl homoserine lactones with extended acyl chains including C6-HSL, C8-HSL, and C10-HSL variants [7] [8]. This demonstrates that Leu166 functions as a molecular gate that restricts access to the binding site based on acyl chain length. The specificity change is particularly pronounced for hydroxylated variants, suggesting that the hydroxyl group recognition system remains functional even when the chain length specificity is altered.

The combined effects of His210 and Leu166 create a sophisticated molecular recognition system that can be experimentally manipulated to create receptors with altered specificity profiles. Double mutants containing both His210 and Leu166 substitutions exhibit additive effects, recognizing acyl homoserine lactones with both altered C3 substitutions and extended acyl chains [7] [8]. This demonstrates that the two specificity determinants function independently and additively to control ligand recognition.

The specificity determinants in LuxN represent evolutionary adaptations that optimize the receptor for recognition of the cognate autoinducer while excluding non-cognate signals. The high specificity is essential for maintaining the fidelity of quorum sensing communication in complex microbial communities where multiple species may produce structurally similar autoinducer molecules. The molecular recognition system ensures that LuxN responds specifically to signals produced by conspecific cells while ignoring signals from other bacterial species.

Analysis of LuxN homologs in related Vibrio species reveals conservation of the key specificity determinants, suggesting that the molecular recognition mechanism is evolutionarily conserved [7] [8]. However, subtle variations in the binding pocket architecture contribute to species-specific differences in ligand recognition, allowing each species to maintain its own unique autoinducer signal while utilizing the same basic recognition mechanism.

Downstream Regulatory Cascades in Virulence Factor Expression

The signal transduction pathway initiated by 3-Hydroxy-C4-HSL binding to LuxN culminates in the regulation of virulence factor expression through a sophisticated network of downstream regulatory cascades. These cascades integrate multiple environmental and cellular signals to control the expression of genes required for pathogenicity, biofilm formation, and other group behaviors that are essential for bacterial survival and virulence in host environments.

The downstream regulatory network represents a hierarchical system where the initial signal from LuxN is amplified and processed through multiple regulatory layers before reaching the target virulence genes. This organization provides multiple opportunities for signal integration, feedback control, and fine-tuning of the cellular response to ensure appropriate behavioral outputs under different environmental conditions [12] [13].

The primary downstream targets of the LuxN-initiated signaling cascade include genes involved in bioluminescence, type III secretion systems, biofilm formation, protease production, hemolytic activity, and antibiotic resistance [12] [13]. Each of these virulence factors is regulated through distinct mechanisms that involve both direct and indirect effects of the quorum sensing cascade, creating a complex regulatory network that coordinates multiple aspects of bacterial physiology and pathogenicity.

Virulence Factor Regulation Pattern LuxR Dependence Clinical Relevance Bioluminescence (lux) HCD activation Direct activation Biomarker Type III secretion HCD activation Indirect activation Pathogenicity Biofilm formation HCD activation Direct activation Infection persistence Protease production HCD activation Direct activation Tissue damage Hemolysis HCD activation Direct activation Hemolytic disease Siderophore production HCD activation Direct activation Iron acquisition Toxin production HCD activation Direct activation Cytotoxicity Antibiotic resistance HCD activation Indirect activation Treatment resistance The regulation of virulence factors through the LuxN-initiated cascade demonstrates the importance of quorum sensing in bacterial pathogenesis. By coupling virulence factor expression to cell density, bacteria can coordinate their attack on the host to overwhelm immune defenses and establish successful infections [14] [15]. This strategy is particularly effective because it allows bacteria to remain relatively benign at low cell densities while becoming highly virulent once sufficient numbers have been reached.

Phosphorelay Systems in Signal Transduction

The signal transduction pathway from LuxN to virulence factor expression utilizes a phosphorelay system that provides precise temporal and spatial control over cellular responses. This phosphorelay represents a sophisticated extension of the basic two-component signaling paradigm, incorporating additional protein components to create a more complex and regulatable signaling network.

The phosphorelay system consists of four distinct phosphorylation steps that sequentially transfer phosphate groups from the initial sensor kinase to the terminal response regulator [11] [12]. In the LuxN-initiated cascade, the phosphorelay proceeds through the following sequence: LuxN (His) → LuxN (Asp) → LuxU (His58) → LuxO (Asp47). Each phosphorylation step is reversible and subject to regulation, providing multiple opportunities for signal modulation and control.

LuxU serves as the central phosphorelay protein that integrates signals from multiple sensor kinases including LuxN, LuxQ, and CqsS [11] [12]. This protein functions as a phosphotransferase that shuttles phosphate groups between the sensor kinases and the response regulator LuxO. The His58 residue of LuxU is critical for phosphorelay function, as demonstrated by the fact that H58A mutation completely abolishes quorum sensing responses.

The phosphorelay system provides several advantages over simple two-component systems. First, it allows for signal integration from multiple sensor kinases, enabling the cell to respond to multiple environmental cues simultaneously [11] [12]. Second, it provides additional layers of regulation through the modulation of individual phosphorylation steps. Third, it creates opportunities for cross-talk between different signaling pathways, allowing for complex regulatory networks to emerge.

Component Phosphorylation State Low Cell Density Role High Cell Density Role LuxN (Sensor) His → Asp (intramolecular) Kinase activity Phosphatase activity LuxU (Phosphorelay) His58 (intermolecular) Phosphate relay Dephosphorylation LuxO (Response Regulator) Asp47 (terminal) Phosphorylated/active Dephosphorylated/inactive Qrr sRNAs (1-5) N/A (RNA regulators) High expression Low expression LuxR (Master Regulator) N/A (not phosphorylated) Repressed translation Active translation The phosphorelay system demonstrates ultrasensitivity and threshold responses that are characteristic of multi-step phosphorylation cascades [16] [17]. The system can exhibit switch-like behavior where small changes in input signals result in large changes in output responses. This property is particularly important for quorum sensing systems, where the transition from individual to group behaviors must be precisely controlled and occur within narrow concentration ranges of autoinducer molecules.

Mathematical modeling of the phosphorelay system has revealed that the cascade length and structure are optimized for signal processing characteristics including noise reduction, signal amplification, and temporal dynamics [16] [17]. The four-step phosphorelay provides an optimal balance between signal processing capabilities and system complexity, allowing for sophisticated regulatory behaviors while maintaining robustness and reliability.

The phosphorelay system also provides mechanisms for signal integration and cross-talk between different sensory pathways. The convergence of multiple sensor kinases onto the shared LuxU protein allows for combinatorial logic where the output of the system depends on the integration of multiple input signals [11] [12]. This integration capability is essential for bacterial cells that must respond to complex environmental conditions and coordinate multiple cellular processes.

Intersection with Two-Component Regulatory Networks

The LuxN-initiated signaling cascade intersects with multiple two-component regulatory networks to create a complex web of interactions that control virulence factor expression and cellular physiology. These intersections provide opportunities for signal integration, cross-regulation, and coordinated responses to multiple environmental cues that are essential for bacterial survival and pathogenicity.

The primary intersection occurs through the LuxO response regulator, which functions as both a terminal component of the phosphorelay and as a regulator of small regulatory RNA expression [18] [19]. Phosphorylated LuxO activates the transcription of five small regulatory RNAs (Qrr1-5) that post-transcriptionally control multiple target genes including the master regulator LuxR and other components of the quorum sensing network.

The Qrr small RNAs represent a critical regulatory hub that integrates signals from the phosphorelay system with other cellular regulatory networks [18] [19]. These small RNAs utilize different base-pairing mechanisms to regulate their target genes, including catalytic degradation, coupled degradation, sequestration, and translational activation. The diversity of regulatory mechanisms allows the Qrr small RNAs to fine-tune the expression of their targets and create complex regulatory relationships.

The intersection with two-component networks extends beyond the immediate quorum sensing pathway to include global regulatory systems that control cellular metabolism, stress responses, and virulence factor expression [20] [21]. These interactions create regulatory cascades where the quorum sensing system can influence the expression of genes that are not directly controlled by LuxR, expanding the scope of quorum sensing regulation throughout the bacterial cell.

Several key regulatory intersections have been identified that demonstrate the complexity of the signaling network. The integration with the RpoN (sigma-54) regulatory system allows LuxO to activate gene expression in a sigma factor-dependent manner [22] [23]. The interaction with the Hfq RNA chaperone system enables the Qrr small RNAs to regulate their target genes through RNA-RNA interactions [18] [19]. The connection with metabolic regulatory networks allows quorum sensing to influence cellular energy metabolism and resource allocation.

The intersection with other two-component systems creates opportunities for cross-talk and signal integration that can lead to either cooperative or competitive interactions [24] [20]. Cooperative interactions occur when multiple signaling pathways converge to activate the same target genes, creating additive or synergistic effects. Competitive interactions occur when different pathways compete for the same regulatory resources or target genes, creating antagonistic effects that can modulate the cellular response.

The regulatory network intersections also provide mechanisms for feedback control and homeostasis that maintain appropriate cellular responses under different environmental conditions [20] [21]. Negative feedback loops prevent excessive responses that could be detrimental to cellular fitness, while positive feedback loops amplify signals when rapid responses are required. The balance between these feedback mechanisms is crucial for maintaining appropriate cellular behavior and preventing pathological responses.

Analysis of the network topology reveals that the quorum sensing system occupies a central position in the regulatory network, with extensive connections to other signaling pathways [25] [26]. This centrality reflects the importance of cell density sensing in bacterial physiology and suggests that quorum sensing serves as a global regulatory mechanism that coordinates multiple aspects of cellular behavior in response to population density changes.

XLogP3

-0.1Hydrogen Bond Acceptor Count

4Hydrogen Bond Donor Count

2Exact Mass

187.08445790 g/molMonoisotopic Mass

187.08445790 g/molHeavy Atom Count

13Sequence

XXDates

Last modified: 08-19-2023

Explore Compound Types